molecular formula C26H25N3O4 B2617928 2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097929-31-0

2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2617928
CAS No.: 2097929-31-0
M. Wt: 443.503
InChI Key: GRPAUYPJXOPIKF-UHFFFAOYSA-N
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Description

2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a chemical compound of interest in medicinal chemistry and pharmacological research. This synthetic molecule features a benzofuran moiety linked to a dihydropyridazinone core via a piperidine scaffold. Compounds with these structural features, particularly pyridazinone derivatives, are frequently investigated as inhibitors of key enzymatic targets. For instance, structurally related pyridazinone and pyridinone compounds have been identified as inhibitors of poly(ADP-ribose)polymerase (PARP), a family of enzymes involved in DNA repair . PARP inhibitors are a significant area of study in oncology, especially in the treatment of cancers with specific DNA repair deficiencies. The presence of the 7-methoxybenzofuran group may influence the compound's binding affinity and metabolic stability. This product is intended for research applications, such as in vitro assay development, mechanism of action studies, and structure-activity relationship (SAR) exploration to develop novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-32-22-9-5-8-20-16-23(33-25(20)22)26(31)28-14-12-18(13-15-28)17-29-24(30)11-10-21(27-29)19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPAUYPJXOPIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzofuran moiety. The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids . The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities based on various studies.

Antimicrobial Activity

The antimicrobial properties of compounds similar to 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one have been investigated extensively.

Study 1: Antimycobacterial Activity

A study focused on the synthesis of piperazine and benzofuran hybrids demonstrated potent activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) for certain derivatives were as low as 0.78 µg/mL, comparable to standard anti-TB drugs such as ethambutol and isoniazid.

CompoundMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
4a0.78Isoniazid0.05
4d1.56Ethambutol1.56

These findings underscore the potential of this compound as a candidate for new anti-TB treatments .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The structural framework suggests potential mechanisms for anticancer activity, including apoptosis induction and cell cycle arrest.

Study 2: Cytotoxicity Against Cancer Cells

Related benzofuran derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells, with some exhibiting IC50 values lower than established chemotherapeutics like cisplatin. The following table summarizes findings from various studies:

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
Compound AMCF-7<5Cisplatin10
Compound BHeLa<10Doxorubicin15

These results indicate that derivatives of the compound may serve as effective agents in cancer therapy .

Mechanism of Action

The mechanism of action of 2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The piperidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to certain targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (896836-06-9)
Benzofuran Substitution 7-Methoxy 6-Hydroxy
Core Heterocycle 2,3-Dihydropyridazin-3-one fused with phenyl Benzylidene-substituted benzofuran
Side Chain Piperidin-4-ylmethyl linked to benzofuran-carbonyl Piperazin-1-ylmethyl with 2-hydroxyethyl group
Potential Bioactivity Kinase inhibition (hypothesized) Antimicrobial/anti-inflammatory (reported in analogs)

Physicochemical and Pharmacokinetic Differences

  • Rigidity: The dihydropyridazinone core in the target compound introduces conformational rigidity, which may enhance target binding specificity relative to the flexible benzylidene group in the analog.
  • LogP : The target compound’s methoxy and phenyl groups likely increase lipophilicity (predicted LogP ~3.5), whereas the analog’s polar substituents suggest lower LogP (~2.1), affecting membrane permeability .

Research Findings on Analog Compounds

  • The analog (896836-06-9) and related benzofuran-piperazine derivatives have demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) and COX-2 inhibition (IC₅₀ = 1.2 µM) in preclinical studies .

Biological Activity

The compound 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_{2}O_{5} with a molecular weight of 396.443 g/mol. The structure features a piperidine ring, a benzofuran moiety, and a dihydropyridazinone core, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran and piperidine can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The presence of the benzofuran moiety enhances the compound’s ability to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.
  • Case Study : In vitro tests demonstrated that related compounds reduced the viability of various cancer cell lines (e.g., MCF-7 and HT29) by more than 50% at concentrations ranging from 10 to 30 µM.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against both bacterial and fungal strains:

  • Antibacterial Tests : Compounds analogous to this one have exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria like Staphylococcus aureus.
  • Antifungal Activity : Related structures have been tested against Candida species, showing promising results with MICs below 20 µg/mL.

Neuroprotective Effects

The piperidine component is known for its neuroprotective effects:

  • Mechanism : It may modulate neurotransmitter levels and protect neurons from oxidative stress.
  • Research Findings : Animal studies indicated that similar compounds improved cognitive functions in models of neurodegeneration.

Data Table: Summary of Biological Activities

Activity Effect Tested Concentration Reference
AnticancerInhibition of cell proliferation10 - 30 µM
AntimicrobialEffective against S. aureus10 - 50 µg/mL
AntifungalEffective against Candida spp.<20 µg/mL
NeuroprotectiveImproved cognitive functionN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis typically involves constructing the benzofuran-piperidine core first, followed by coupling with the dihydropyridazinone moiety. Key steps include:
  • Piperidine functionalization : Use nucleophilic acyl substitution to attach the 7-methoxybenzofuran-2-carbonyl group to the piperidine nitrogen .
  • Methylation and cyclization : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to facilitate alkylation of the pyridazinone ring .
  • Catalysts : Employ palladium-based catalysts for cross-coupling reactions involving phenyl groups .
  • Optimization : Use design-of-experiments (DoE) to test variables like reaction time, stoichiometry, and solvent systems. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzofuran and piperidine rings .
  • HRMS : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and confirm bond angles using single-crystal diffraction data .

Q. What are the critical factors in designing a scalable synthesis protocol while maintaining high yield and purity?

  • Methodology :

  • Solvent selection : Prioritize solvents with high boiling points (e.g., DMSO) for reflux conditions, ensuring compatibility with moisture-sensitive intermediates .
  • Purification : Use gradient column chromatography or recrystallization (e.g., from ethanol/water mixtures) to remove byproducts .
  • Scale-up challenges : Monitor exothermic reactions closely and adjust stirring rates to ensure homogeneous mixing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodology :

  • Impurity profiling : Employ HPLC-MS to identify trace byproducts (e.g., unreacted intermediates or oxidation products) .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish solvent peaks from compound signals .
  • Cross-validation : Compare crystallographic data (e.g., bond lengths) with computational models (DFT calculations) to confirm structural assignments .

Q. What strategies are used to elucidate the structure-activity relationship (SAR) of this compound for therapeutic applications?

  • Methodology :

  • Analog synthesis : Modify the methoxy group on the benzofuran ring or substitute the phenyl group with halogens to assess electronic effects .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features .
  • Computational docking : Use software like AutoDock to predict binding modes with target proteins, guided by crystallographic data .

Q. How can computational chemistry tools be integrated to study this compound’s reactivity and interactions with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model the compound’s stability in aqueous environments and predict solvation effects .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction optimization .
  • Pharmacophore modeling : Identify critical functional groups (e.g., the dihydropyridazinone oxygen) for target engagement using software like Schrödinger .

Data Contradiction Analysis

Q. How should conflicting chromatographic purity results from different labs be addressed?

  • Methodology :

  • Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP) for buffer preparation (e.g., sodium 1-octanesulfonate in mobile phases) to ensure reproducibility .
  • Inter-lab calibration : Share reference standards and validate HPLC systems using certified impurities (e.g., ofloxacin N-oxide as a control) .

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